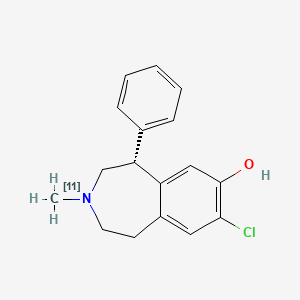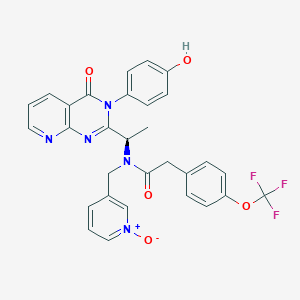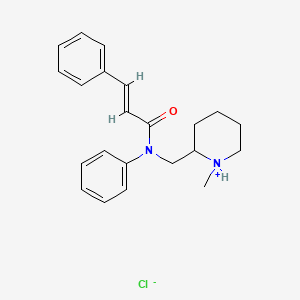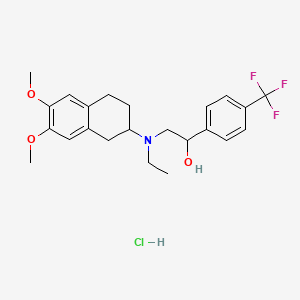
Benzenemethanol, alpha-((ethyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-(trifluoromethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, alpha-((ethyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-(trifluoromethyl)-, hydrochloride is a complex organic compound. It features a benzenemethanol core with various functional groups, including an ethyl group, a tetrahydro-6,7-dimethoxy-2-naphthalenyl group, and a trifluoromethyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the benzenemethanol core: This could be achieved through a Friedel-Crafts alkylation reaction.
Introduction of the ethyl group: This might involve an alkylation reaction using ethyl halides.
Incorporation of the tetrahydro-6,7-dimethoxy-2-naphthalenyl group: This could be done through a series of reactions, including hydrogenation and methoxylation.
Addition of the trifluoromethyl group: This might involve a trifluoromethylation reaction using reagents like trifluoromethyl iodide.
Formation of the hydrochloride salt: This is typically done by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzenemethanol core.
Reduction: Reduction reactions could occur at the naphthalenyl group.
Substitution: The trifluoromethyl group might participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions but might include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
The compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
It might be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine
The compound could be investigated for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.
Industry
It might be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. For example, if the compound acts as a drug, it might interact with specific molecular targets like enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol derivatives: Compounds with similar benzenemethanol cores but different substituents.
Naphthalenyl derivatives: Compounds with similar naphthalenyl groups but different functional groups.
Trifluoromethyl compounds: Compounds with trifluoromethyl groups but different core structures.
Uniqueness
The unique combination of functional groups in this compound might confer specific properties, such as enhanced biological activity or unique chemical reactivity, distinguishing it from other similar compounds.
Properties
CAS No. |
116680-77-4 |
|---|---|
Molecular Formula |
C23H29ClF3NO3 |
Molecular Weight |
459.9 g/mol |
IUPAC Name |
2-[(6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-ethylamino]-1-[4-(trifluoromethyl)phenyl]ethanol;hydrochloride |
InChI |
InChI=1S/C23H28F3NO3.ClH/c1-4-27(14-20(28)15-5-8-18(9-6-15)23(24,25)26)19-10-7-16-12-21(29-2)22(30-3)13-17(16)11-19;/h5-6,8-9,12-13,19-20,28H,4,7,10-11,14H2,1-3H3;1H |
InChI Key |
SACXMDRLQBMTLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(C1=CC=C(C=C1)C(F)(F)F)O)C2CCC3=CC(=C(C=C3C2)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


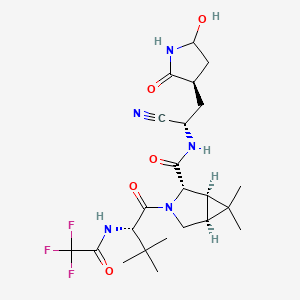

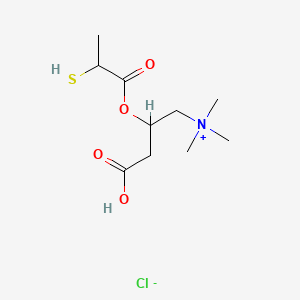

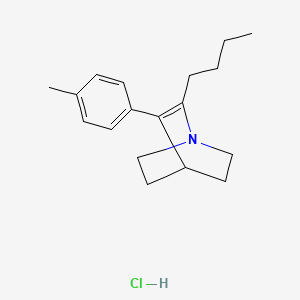
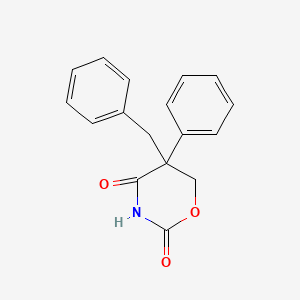
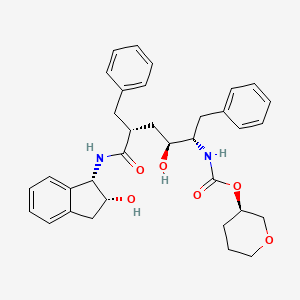
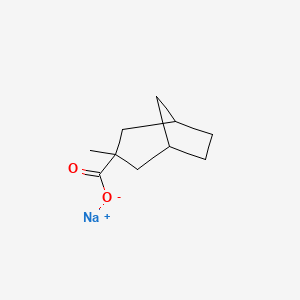
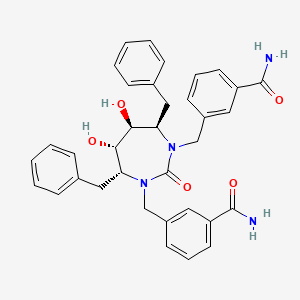

![N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylaniline;tetrachlorozinc(2-)](/img/structure/B12779229.png)
